

A Technical Guide to the Spectral Properties of Acid Red 131

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Compound of Interest

Compound Name: Acid Red 131

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Abstract

Acid Red 131 is a monoazo acid dye utilized primarily in the textile and leather industries for its vibrant red hue and effective dyeing capabilities.^{[1][2]} While its chemical structure has been elucidated and its applications are well-documented, a comprehensive public repository of its specific quantitative spectral properties—such as absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime—is not readily available in scientific literature. This guide provides a detailed framework for researchers to determine these critical photophysical parameters. The experimental protocols outlined herein are standard methodologies in fluorescence spectroscopy, designed to yield accurate and reproducible data essential for advanced research and development applications, including its potential use as a fluorescent marker.

Introduction to Acid Red 131

Acid Red 131, with the CAS number 12234-99-0, is a synthetic organic dye belonging to the single azo class.^[3] Its molecular formula is cited as C₃₀H₂₁N₃Na₂O₉S₂, and it presents as a red, water-soluble powder.^[4] The solubility in water is attributed to the presence of sulfonate groups in its molecular structure.^[5] The molecular structure of **Acid Red 131** has been characterized using techniques such as NMR, MS, IR, and UV spectroscopy.

While primarily used in industrial dyeing processes for materials like wool, silk, nylon, and paper, the characterization of its fluorescent properties is crucial for exploring its potential in other scientific domains. Fluorescent dyes are indispensable tools in biological imaging, sensing, and as tracers in various analytical techniques. A thorough understanding of a dye's spectral properties is the first step in assessing its suitability for such applications.

Quantitative Spectral Properties of Acid Red 131

As of the compilation of this guide, specific quantitative data for the key spectral properties of **Acid Red 131** are not extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.

Property	Symbol	Value	Units
Absorption Maximum	λ_{abs}	Data not available	nm
Molar Extinction Coefficient	ϵ	Data not available	M ⁻¹ cm ⁻¹
Emission Maximum	λ_{em}	Data not available	nm
Fluorescence Quantum Yield	Φ_f	Data not available	-
Fluorescence Lifetime	τ	Data not available	ns

Table 1: Template for Spectral Properties of Acid Red 131.

Experimental Protocols for Spectral Characterization

To empower researchers to characterize **Acid Red 131**, this section provides detailed experimental methodologies for determining its core spectral properties.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum of a compound reveals the wavelengths of light it absorbs. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

- **Preparation of Stock Solution:** Accurately weigh a small amount of **Acid Red 131** powder and dissolve it in a suitable solvent (e.g., deionized water or a buffer solution) to prepare a stock solution of known concentration (e.g., 1 mM).
- **Preparation of Dilutions:** Prepare a series of dilutions from the stock solution with concentrations spanning a range that will result in absorbance values between 0.1 and 1.0 at the absorption maximum. This range ensures adherence to the Beer-Lambert law.
- **Spectrophotometer Setup:** Use a calibrated UV-Visible spectrophotometer. Use the same solvent for the blank reference as was used to dissolve the dye.
- **Measurement:** Record the absorbance spectra of the prepared solutions over a relevant wavelength range (e.g., 300-700 nm).
- **Data Analysis:**
 - Identify the wavelength of maximum absorbance (λ_{abs}).
 - Plot a graph of absorbance at λ_{abs} versus concentration.
 - The molar extinction coefficient (ϵ) can be calculated from the slope of the linear fit of this plot according to the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Measurement of Emission Spectrum

The emission spectrum shows the intensity of fluorescence at different wavelengths after excitation at a fixed wavelength.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **Acid Red 131** in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- **Fluorometer Setup:** Use a calibrated spectrofluorometer. Set the excitation wavelength to the determined absorption maximum (λ_{abs}).
- **Measurement:** Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to capture the entire fluorescence emission profile.
- **Data Analysis:** The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_{em}).

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard, is a widely accepted and reliable technique.

Methodology:

- **Selection of a Standard:** Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to **Acid Red 131**. Rhodamine 101 ($\Phi_f = 0.913$ in ethanol) or Cresyl Violet ($\Phi_f = 0.578$ in ethanol) could be potential candidates.
- **Preparation of Solutions:** Prepare a series of solutions of both the **Acid Red 131** sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
- **Measurement of Absorbance:** Record the absorbance of each solution at the chosen excitation wavelength.
- **Measurement of Fluorescence:** For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.
- **Data Analysis:**

- Integrate the area under the fluorescence emission curve for each sample and standard solution.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
- The quantum yield of the sample ($\Phi_{f,\text{sample}}$) can be calculated using the following equation:

$$\Phi_{f,\text{sample}} = \Phi_{f,\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

where $\Phi_{f,\text{std}}$ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

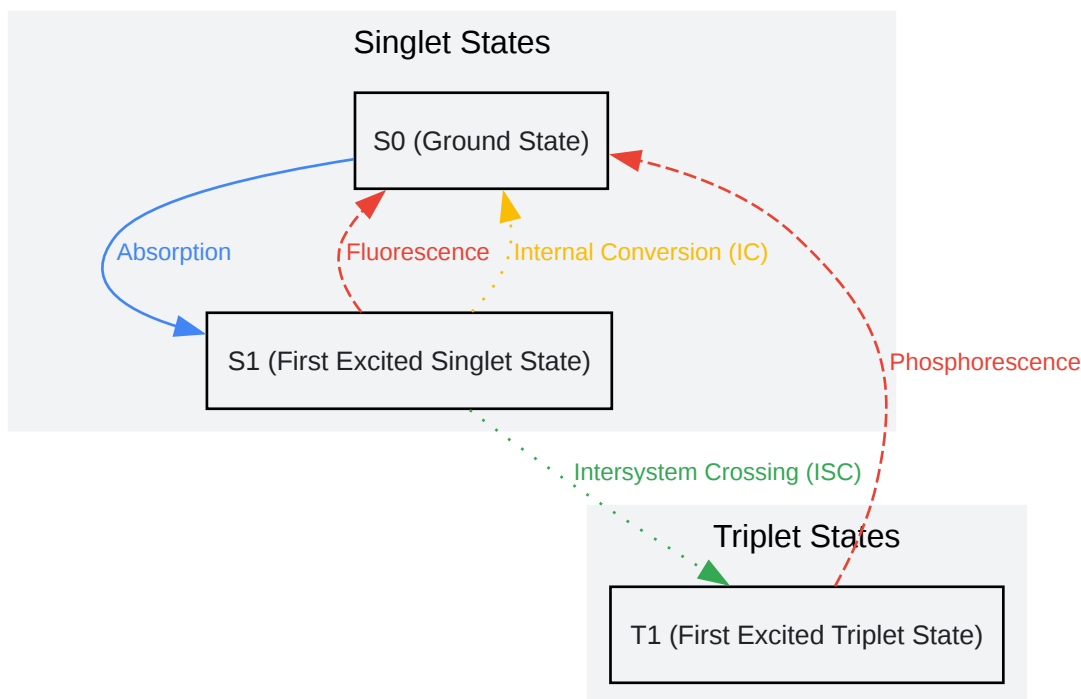
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common method for its determination.

Methodology:

- **Sample Preparation:** Prepare a dilute, deoxygenated solution of **Acid Red 131**.
- **Instrumentation:** Use a TCSPC instrument equipped with a pulsed light source (e.g., a laser diode or LED) with a wavelength close to the dye's absorption maximum and a sensitive, high-speed detector.
- **Measurement:** Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulses. Accumulate data until a histogram of photon arrival times (the fluorescence decay curve) is generated with sufficient counts.
- **Data Analysis:** Fit the fluorescence decay curve to an exponential decay model. For a single exponential decay, the lifetime (τ) is the time at which the intensity has dropped to $1/e$ of its initial value.

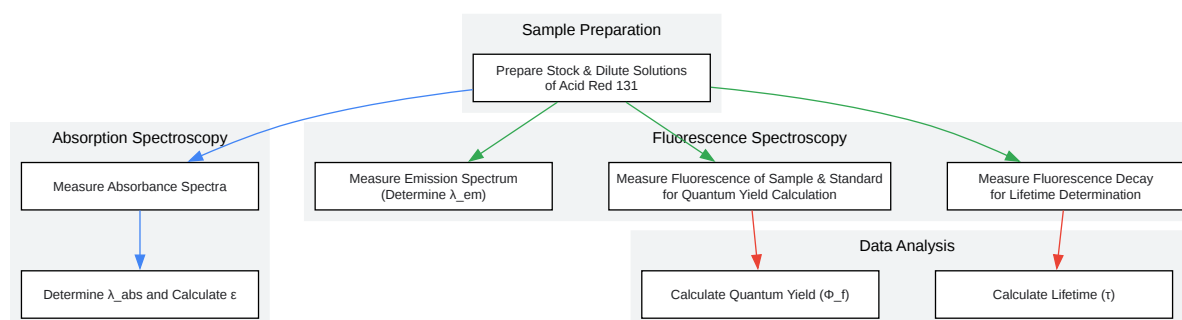
Visualizing Key Concepts and Workflows

To aid in the understanding of the experimental processes and underlying principles, the following diagrams are provided.



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Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.



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Caption: Workflow for the experimental determination of spectral properties.

Conclusion

While **Acid Red 131** is an established industrial dye, its potential as a fluorescent tool in research and development remains largely unexplored due to the absence of publicly available, detailed photophysical data. This guide serves as a comprehensive resource for researchers, providing the necessary experimental protocols to thoroughly characterize the spectral properties of **Acid Red 131**. By following these standardized methodologies, scientists can generate the crucial data needed to evaluate its suitability for applications in fluorescence microscopy, bio-imaging, and as a chemical sensor, thereby potentially expanding the utility of this dye beyond its traditional applications.

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